molecular formula C15H11BrN2 B13727606 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole

1-(4'-bromobiphenyl-4-yl)-1H-pyrazole

Cat. No.: B13727606
M. Wt: 299.16 g/mol
InChI Key: PHPYYCFGGXTQNG-UHFFFAOYSA-N
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Description

1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole typically involves the following steps:

    Bromination of Biphenyl: The starting material, biphenyl, is brominated to produce 4-bromobiphenyl. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Pyrazole Ring: The 4-bromobiphenyl is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted biphenyl-pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring or the biphenyl structure.

    Reduction Products: Reduced forms of the pyrazole ring or the biphenyl structure.

Scientific Research Applications

1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites and influencing biological pathways.

Comparison with Similar Compounds

    4’-Bromobiphenyl-4-yl triflate: Similar in structure but with a triflate group instead of a pyrazole ring.

    4-Bromobiphenyl: Lacks the pyrazole ring, making it less versatile in certain applications.

    1-(4’-Chlorobiphenyl-4-yl)-1H-pyrazole: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.

Uniqueness: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is unique due to the presence of both the bromobiphenyl and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]pyrazole

InChI

InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H

InChI Key

PHPYYCFGGXTQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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